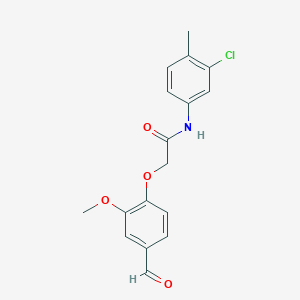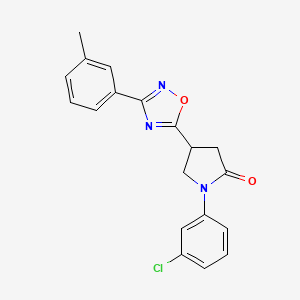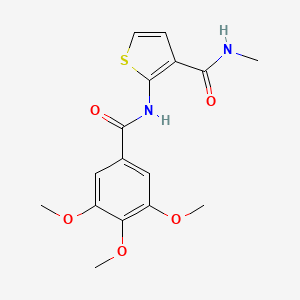
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide hydrochloride, also known as Compound X, is a chemical compound that has been studied for its potential use in scientific research. This compound is synthesized through a complex process, which involves several steps of chemical reactions.
Applications De Recherche Scientifique
Molecular Interaction and Pharmacophore Models
Research has explored the molecular interactions of related compounds with cannabinoid receptors, providing insights into their binding mechanisms. For example, studies on SR141716, a compound with a similar structure, have revealed its antagonistic activity on the CB1 cannabinoid receptor, highlighting its potential in modulating cannabinoid receptor-mediated pathways (Shim et al., 2002). This research supports the development of unified pharmacophore models for cannabinoid receptor ligands, offering a foundation for designing new therapeutic agents targeting the endocannabinoid system.
Structure-Activity Relationships
The structure-activity relationships (SAR) of pyrazole derivatives, including compounds structurally related to N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide hydrochloride, have been extensively studied to understand their role as cannabinoid receptor antagonists. Such studies aim to identify critical structural features required for potent and selective activity against cannabinoid receptors, providing valuable information for the design of new compounds with improved therapeutic profiles (Lan et al., 1999).
Novel Synthetic Processes
Advancements in synthetic methodologies have enabled the development of novel compounds with potential pharmacological applications. For instance, a scalable and facile synthetic process for derivatives with similar structural motifs has been established, demonstrating the potential for large-scale production of new therapeutic agents (Wei et al., 2016). This research underscores the importance of efficient synthesis in drug discovery and development.
Receptor Antagonist and In Vivo Studies
Further studies have focused on the in vivo effects of compounds acting as cannabinoid receptor antagonists, assessing their impact on physiological processes. For example, AM-251, a compound with antagonistic activity on the cannabinoid CB1 receptor, has been studied for its effects on food intake and body weight in diet-induced obese mice, illustrating the potential of receptor antagonists in modulating physiological responses related to metabolism and energy balance (Hildebrandt et al., 2003).
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)piperidine-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3.ClH/c18-12(8-3-5-15-6-4-8)16-9-1-2-10-11(7-9)14(20)17-13(10)19;/h1-2,7-8,15H,3-6H2,(H,16,18)(H,17,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWLOYPJDBHBNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2739144.png)
![(E)-5-((1R,3R,6S)-2,3-Dimethyltricyclo[2.2.1.02,6]heptan-3-yl)-2-methylpent-2-enoic acid](/img/structure/B2739146.png)
![N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2739147.png)


![N-[(6-Cyclopropyloxan-2-yl)methyl]prop-2-enamide](/img/structure/B2739151.png)


![4-methyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide](/img/structure/B2739155.png)
![N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2739156.png)

![N-(4-methoxybenzyl)-4-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2739160.png)
![N-[[4-(2,3-dimethylphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2739162.png)
![N-{1-cyano-1-[(2-fluorophenyl)methyl]ethyl}acetamide](/img/structure/B2739164.png)